undeca-3,7-diene-1,3,7,11-tetracarbaldehyde
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Overview
Description
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is an organic compound belonging to the class of fatty aldehydes. These are long-chain aldehydes with a chain of at least 12 carbon atoms. The compound has the chemical formula C₁₅H₂₀O₄ and is characterized by the presence of multiple aldehyde groups and conjugated diene systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde typically involves multi-step organic reactions. One common method includes the use of starting materials such as long-chain hydrocarbons, which undergo a series of reactions including oxidation, reduction, and aldol condensation to introduce the aldehyde groups and conjugated diene systems .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the conjugated diene systems while efficiently introducing the aldehyde groups .
Chemical Reactions Analysis
Types of Reactions
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of undeca-3,7-diene-1,3,7,11-tetracarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The conjugated diene systems may also participate in electron transfer reactions, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Deca-2,4-diene-1,10-dial: Another fatty aldehyde with similar structural features.
Non-2,6-diene-1,9-dial: A related compound with fewer carbon atoms and aldehyde groups.
Octa-1,5-diene-3,8-dial: A shorter-chain analogue with similar reactivity.
Uniqueness
Undeca-3,7-diene-1,3,7,11-tetracarbaldehyde is unique due to its longer carbon chain and the presence of four aldehyde groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
660857-68-1 |
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Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
undeca-3,7-diene-1,3,7,11-tetracarbaldehyde |
InChI |
InChI=1S/C15H20O4/c16-10-3-1-2-6-14(12-18)7-4-8-15(13-19)9-5-11-17/h6,8,10-13H,1-5,7,9H2 |
InChI Key |
WRPMDTWVLJJHMV-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(CCC=C(CCC=O)C=O)C=O)CC=O |
Origin of Product |
United States |
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